molecular formula C20H17F2N3O2S B2778612 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide CAS No. 900007-99-0

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2778612
M. Wt: 401.43
InChI Key: ZELQIQTUGRDEMR-UHFFFAOYSA-N
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Description

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O2S and its molecular weight is 401.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including sulfanyl-, sulfinyl-, and sulfonyl-substituted groups, are synthesized and characterized using various analytical techniques such as IR, NMR, and mass spectral data. Such studies focus on elucidating the chemical structures and properties of novel compounds, potentially providing a foundation for further research into their applications (Nayak et al., 2013).

Pharmacological Evaluation and Molecular Docking

Research involving the synthesis of N-substituted derivatives demonstrates efforts to evaluate their pharmacological potential, including antibacterial and anti-enzymatic activities. Molecular docking studies help in identifying the active sites and predicting the biological activity of synthesized compounds, indicating their potential therapeutic applications (Siddiqui et al., 2014).

Inhibition of Enzymes

Compounds featuring polyfluoro-substituted pyrazoline and sulfonamide groups are studied for their inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase. Such research is crucial for the development of drugs targeting neurodegenerative diseases and glaucoma, respectively (Yamali et al., 2020).

Antioxidant Activity

Studies on coordination complexes constructed from pyrazole-acetamide derivatives explore their antioxidant activities. These studies are significant for understanding how such compounds can mitigate oxidative stress, which is linked to various chronic diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-12-3-6-17(13(2)9-12)24-18(26)11-28-19-20(27)25(8-7-23-19)14-4-5-15(21)16(22)10-14/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELQIQTUGRDEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

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